![molecular formula C19H21NO6S B2910469 Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate CAS No. 349402-52-4](/img/structure/B2910469.png)
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate
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Overview
Description
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate (MTPAM) is an organic compound that has been used in various scientific applications. It is a white crystalline solid with a molecular weight of 438.4 g/mol and a melting point of 126–128°C. MTPAM is highly soluble in water and other polar solvents, making it a useful reagent for a variety of lab experiments.
Scientific Research Applications
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as esters and amides, and in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, including antimalarials, antibiotics, and anti-cancer agents.
Mechanism Of Action
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is believed to act as an acid catalyst in certain reactions. It is believed to act by protonating the substrate, which increases the electrophilicity of the substrate and facilitates the reaction.
Biochemical and Physiological Effects
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial species, such as Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of certain fungi, such as Candida albicans.
Advantages And Limitations For Lab Experiments
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a useful reagent for a variety of lab experiments due to its high solubility in polar solvents. It is also a relatively inexpensive reagent, making it an attractive option for researchers on a budget. However, it is important to note that Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate is a strong acid and can be hazardous if not handled with care.
Future Directions
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate has a wide range of potential applications, including in the synthesis of polymers, pharmaceuticals, and other organic compounds. Further research is needed to explore the potential of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as a catalyst for other reactions, as well as its potential biochemical and physiological effects. Additionally, research is needed to develop safer and more efficient methods for the synthesis of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate. Finally, research is needed to explore the potential of Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as a therapeutic agent.
Synthesis Methods
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate can be synthesized from a variety of starting materials. The most common synthesis route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride and 3-methoxycarbonylbenzoic acid in the presence of a suitable base such as triethylamine. This reaction yields Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate as the primary product, with a yield of up to 95%.
properties
IUPAC Name |
dimethyl 5-[(2,4,6-trimethylphenyl)sulfonylamino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-11-6-12(2)17(13(3)7-11)27(23,24)20-16-9-14(18(21)25-4)8-15(10-16)19(22)26-5/h6-10,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABLBLXCAOYROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-((2,4,6-trimethylphenylsulfonyl)amino)-3-(methoxycarbonyl)benzoate |
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